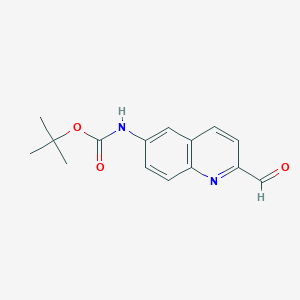

tert-Butyl (2-formylquinolin-6-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-formylquinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-11-6-7-13-10(8-11)4-5-12(9-18)16-13/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEZFKOBBFTXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-formylquinolin-6-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-formylquinolin-6-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

Oxidation: The major product is tert-Butyl (2-carboxyquinolin-6-yl)carbamate.

Reduction: The major product is tert-Butyl (2-hydroxymethylquinolin-6-yl)carbamate.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl (2-formylquinolin-6-yl)carbamate has the molecular formula . It is a derivative of quinoline, characterized by its unique chemical structure that allows for various reactions and interactions with biological systems. The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives that enhance its utility in research and industry.

Scientific Research Applications

1. Organic Synthesis:

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the production of tetrasubstituted pyrroles and N-Boc-protected anilines through palladium-catalyzed reactions .

2. Biological Probes:

In biochemical assays, this compound acts as a probe to study enzyme activity and protein interactions. Its ability to interact with biological targets makes it valuable for exploring mechanisms of action within cellular systems.

3. Medicinal Chemistry:

Research is ongoing to evaluate its potential as a therapeutic agent. The compound's structure suggests possible interactions with specific biological pathways, making it a candidate for drug development aimed at various diseases.

4. Material Science:

The compound is also investigated for its role in developing new materials. Its unique properties allow it to be used as a precursor in synthesizing pharmaceuticals and other industrial applications.

Case Study 1: Antidiabetic Activity

A recent study investigated the inhibitory effects of derivatives of this compound on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in managing type 2 diabetes by reducing postprandial blood glucose levels .

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that derivatives of this compound exhibited anti-inflammatory effects comparable to standard drugs like indomethacin. The compounds were tested using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration . This highlights the therapeutic potential of these compounds in treating inflammatory disorders.

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Inhibition Percentage | Reference |

|---|---|---|---|

| α-glucosidase Inhibition | This compound | Significant | |

| Anti-inflammatory Activity | Various derivatives | 39% - 54% |

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2-formylquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The carbamate group can also interact with enzymes, inhibiting their function by forming stable complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituent type (halogens, methoxy, amino) and their positions on the quinoline or heterocyclic core. Below is a comparative analysis based on molecular properties, reactivity, and applications:

*Estimated based on quinoline carbamate analogs.

Key Comparative Insights

Reactivity and Functionalization Potential: The formyl group in the target compound offers unique reactivity for aldol condensations or reductive amination, distinguishing it from halogenated analogs (e.g., bromo or chloro derivatives), which are more suited for cross-coupling reactions . In contrast, tert-butyl (6-aminopyridin-2-yl)methylcarbamate and tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate prioritize hydrogen bonding or solubility, respectively, limiting their utility in metal-catalyzed transformations.

Synthetic Applications: Brominated analogs like tert-butyl (6-bromoquinolin-2-yl)carbamate are pivotal in constructing biaryl systems via Suzuki-Miyaura couplings, a feature absent in the formyl variant . The formyl derivative’s aldehyde group is critical in synthesizing Schiff bases or hydrazones, which are pharmacophores in anticancer and antimicrobial agents .

The formyl group introduces polarity, improving solubility in polar aprotic solvents (e.g., DMF or DMSO), which is advantageous for solution-phase reactions .

Biological Activity

tert-Butyl (2-formylquinolin-6-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 122734-32-1

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses through inhibition of the NF-κB pathway, which is crucial in the regulation of immune responses and inflammation .

- Antimicrobial Properties : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. This suggests that this compound may possess similar properties .

- Cell Cycle Regulation : The compound has been implicated in the regulation of cell cycle progression, potentially affecting cancer cell proliferation .

- Neuroprotective Effects : Preliminary studies suggest that quinoline derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated the following effects of this compound:

- Cytotoxicity against Cancer Cell Lines : The compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

Animal models have provided insights into the pharmacological properties of the compound:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Neuroprotection in Animal Models : In a study involving mice subjected to oxidative stress, treatment with this compound resulted in reduced neuronal damage and improved cognitive function, highlighting its neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (2-formylquinolin-6-yl)carbamate?

- Methodology : A typical synthesis involves sequential functionalization of the quinoline core. First, introduce the Boc-protected amine at the 6-position via nucleophilic substitution or coupling. Subsequent formylation at the 2-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF. Purification via column chromatography (e.g., EtOAc/hexanes gradients) is critical, as seen in analogous tert-butyl carbamate syntheses .

- Key Steps : Boc protection, formylation, and chromatographic separation.

Q. How can this compound be characterized?

- Analytical Techniques :

- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and formyl proton (δ ~10 ppm).

- Mass Spectrometry (MS) : ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) .

- HPLC : Assess purity (>95% is standard for intermediates in drug discovery pipelines) .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on SDS for structurally similar tert-butyl carbamates) .

- Work in a fume hood to avoid inhalation of volatile reagents (e.g., DCM, THF) during synthesis .

- Store at room temperature in a dry, inert atmosphere to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency during synthesis be optimized?

- Factors to Test :

- Catalyst Systems : Palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) for cross-couplings, as used in tert-butyl carbamate derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMAc) improve reaction rates but may increase side reactions.

- Temperature Control : Heating (e.g., 80°C) accelerates coupling but requires inert atmospheres to prevent oxidation .

Q. How to analyze and mitigate byproduct formation during synthesis?

- Byproduct Identification :

- TLC/HPLC-MS : Monitor reaction progress and detect intermediates (e.g., de-Boc products or over-formylated derivatives).

- Contradictions in Yield : For example, lower yields in coupling steps (e.g., 50–60% in ) may stem from competing hydrolysis or steric hindrance.

Q. What is the compound’s stability under varying pH and temperature?

- Stability Studies :

- Acidic/Basic Conditions : The Boc group is labile under strong acids (e.g., TFA) or bases, requiring neutral pH during storage .

- Thermal Stability : Decomposition above 100°C (observed in related carbamates) necessitates low-temperature storage .

Q. How can computational modeling predict reactivity for further functionalization?

- Approach :

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., formyl group reactivity).

- Docking Studies : Assess interactions with biological targets (e.g., quinoline-based enzyme inhibitors) .

Q. What role does this compound play in drug discovery pipelines?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.